molecular formula C12H21NO4 B1285082 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid CAS No. 204514-22-7

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

Cat. No.: B1285082
CAS No.: 204514-22-7
M. Wt: 243.3 g/mol
InChI Key: SZCQGYCDQVOYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS: 204514-22-7) is a Boc-protected amino acid derivative with the molecular formula C₁₂H₂₁NO₄ and a molar mass of 243.3 g/mol . Structurally, it features a cyclopentane ring substituted with a carboxylic acid group and a Boc-protected aminomethyl group. This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis, particularly in peptide and drug development . Key physical properties include a predicted density of 1.129 g/cm³, boiling point of 390.2°C, and pKa of 4.63 . It is stored under sealed refrigeration (2–8°C) to maintain stability .

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQGYCDQVOYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589244
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204514-22-7
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of Amino Group on Cyclopentanecarboxylic Acid Derivatives

  • Starting Materials: Cyclopentanecarboxylic acid derivatives containing a free amino group.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine (TEA).
  • Solvent: Dichloromethane (DCM) or acetone.
  • Conditions: Room temperature, typically for several hours to overnight.
  • Procedure: The amino group is reacted with Boc2O in the presence of TEA to afford the Boc-protected amino acid. The reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques to confirm completion.
  • Workup: After reaction completion, the mixture is washed to remove excess reagents and by-products, followed by solvent evaporation and purification, often by extraction and drying under reduced pressure.

This method yields the Boc-protected amino acid with high purity and moderate to good yields (typically around 60-70%) depending on reaction scale and conditions.

Alternative Synthetic Routes via Aminocyclopentane Intermediates

An alternative approach involves multi-step synthesis starting from cyclopentanone:

  • Step 1: Conversion of cyclopentanone to 1-aminocyclopentane carbonitrile by amination.
  • Step 2: Acylation of 1-aminocyclopentane carbonitrile with valeroyl chloride in the presence of triethylamine and dichloromethane to form N-(1-cyanocyclopentyl)pentanamide.
  • Step 3: Hydrolysis of the nitrile and amide groups using a mixture of hydrochloric acid and acetic acid at elevated temperature (~60°C) for about 24 hours to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Step 4: Subsequent Boc protection of the amino group as described above.

This process is optimized to reduce impurities, especially unreacted amide intermediates, by using a combination of hydrochloric acid and acetic acid during hydrolysis, achieving impurity levels below 0.5%.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Boc2O, triethylamine, DCM or acetone Room temperature 12-20 hours 60-70 Reaction monitored by TLC; workup involves extraction
Acylation Valeroyl chloride, triethylamine, DCM 5–10 °C 2–3 hours High Controlled addition to maintain temperature
Hydrolysis HCl + Acetic acid mixture 60 °C 24 hours High Combination reduces unreacted amide impurities

Analytical Characterization

Summary of Key Findings

  • The Boc protection of the amino group on cyclopentanecarboxylic acid derivatives is the most straightforward and commonly used method.
  • Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.
  • Multi-step synthetic routes starting from cyclopentanone allow access to various intermediates and can be optimized for industrial scale-up.
  • Use of acid mixtures (HCl and acetic acid) during hydrolysis significantly reduces impurities in related intermediate synthesis.
  • The final compound is typically isolated as a white solid with high purity suitable for further synthetic applications.

Chemical Reactions Analysis

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5)

  • Molecular Formula: C₉H₁₅NO₄
  • Key Differences :
    • Replaces the cyclopentane ring with a cyclopropane ring , introducing higher ring strain and reduced conformational flexibility.
    • Smaller molecular weight (201.2 g/mol ) and lower predicted LogP (0.93 vs. ~1.13 for the cyclopentane analog) .
  • Applications : Used in peptide backbone modifications to study conformational constraints .

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

  • Synthesis: Prepared via asymmetric hydrogenation or enzymatic resolution, unlike the racemic synthesis of the parent compound .

1-{(tert-Butoxy)carbonylamino}cyclopentane-1-carboxylic acid (CAS: 1528456-18-9)

  • Molecular Formula: C₁₀H₁₇NO₄
  • Key Differences: N-Methylation of the amino group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions. Lower molar mass (243.31 g/mol) compared to the parent compound .

Functional Analogues

1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid (CAS: 120728-10-1)

  • Key Differences :
    • Cyclobutane ring provides intermediate ring strain between cyclopropane and cyclopentane analogs.
    • Similarity score: 0.93 relative to the cyclopentane derivative .
  • Applications : Explored in constrained peptide design for metabolic stability .

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 107259-05-2)

  • Key Differences :
    • Ethyl ester instead of carboxylic acid enhances lipophilicity (LogP ~1.5).
    • Used as a precursor for ester-to-acid hydrolysis in multi-step syntheses .

Stability and Reactivity

  • Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound offers greater conformational flexibility and lower ring strain compared to cyclopropane derivatives, enhancing stability under acidic conditions .
  • Boc Group Stability : All analogs share susceptibility to Boc deprotection under strong acids (e.g., TFA) but exhibit variability in hydrolysis rates due to steric effects .

Biological Activity

Overview

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS Number: 204514-22-7) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The structural formula is represented as C12H21NO4C_{12}H_{21}NO_{4}, with a molecular weight of approximately 243.299 g/mol.

The compound exhibits the following physical properties:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 355.4 ± 12.0 °C at 760 mmHg
  • Flash Point : 168.7 ± 19.6 °C
  • LogP : 1.62, indicating moderate lipophilicity.

Biological Activity

Research into the biological activity of 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid has focused on its potential roles in various biochemical pathways, particularly in relation to its structural analogs and derivatives.

Neuroprotective Effects

There is emerging evidence suggesting that amino acid derivatives can influence neuroprotective mechanisms. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The presence of the Boc group may enhance the stability and bioavailability of such compounds, potentially leading to improved therapeutic outcomes in neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal ChemistryAnticancer ActivityIdentified compounds with similar structures showed significant inhibition of tumor cell proliferation .
NeuropharmacologyNeuroprotective EffectsAmino acid derivatives demonstrated modulation of glutamate receptors, suggesting potential for neuroprotection .
ACS PublicationsAutophagy InhibitionInvestigated dual inhibitors that target autophagy pathways, relevant to cancer therapy .

Safety and Toxicology

Despite its potential therapeutic applications, safety assessments indicate that 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid can be harmful if inhaled or ingested, as noted in material safety data sheets (MSDS). Proper handling protocols should be observed to mitigate risks associated with exposure .

Q & A

Q. What are the recommended synthetic routes for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amine functionality via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) .
  • Step 2 : Functionalize the cyclopentane ring with a carboxylic acid group using carboxylation reagents like CO₂ or malonate esters, followed by hydrolysis .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures using NMR (¹H/¹³C) and LC-MS .
  • Note : Analogous compounds (e.g., 1-((Boc-amino)cyclobutanecarboxylic acid) follow similar protocols, suggesting compatibility with cyclopentane systems .

Q. How can researchers optimize the purification of this compound?

Methodological Answer:

  • Crystallization : Use solvent systems like ethyl acetate/hexane or dichloromethane/methanol for recrystallization, leveraging the compound’s moderate polarity .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) for high-purity isolation, especially if byproducts arise during Boc deprotection .
  • Quality Control : Validate purity (>95%) via NMR (absence of extraneous peaks) and HPLC (single retention peak) .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Steric Effects : The Boc group reduces nucleophilicity of the adjacent amine, requiring activators like HATU or DCC for efficient coupling. Comparative studies with unprotected amines show slower reaction kinetics .
  • Mitigation Strategy : Use microwave-assisted synthesis to enhance reaction rates or switch to milder coupling agents (e.g., EDCI) to minimize side reactions .
  • Validation : Monitor reaction progress via FT-IR (disappearance of N-H stretches) and ¹³C NMR (appearance of carbonyl signals) .

Q. How can researchers address contradictory spectroscopic data during characterization?

Methodological Answer:

  • Case Example : If NMR shows unexpected splitting patterns, consider dynamic rotational barriers in the cyclopentane ring or Boc group conformation. Computational modeling (DFT) can predict preferred conformers .
  • Cross-Validation : Use complementary techniques:
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) to rule out impurities.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereotopic protons .
  • Reference Analogues : Compare with structurally similar compounds (e.g., cyclobutane or piperidine derivatives) to identify trends in chemical shifts .

Q. What strategies ensure stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic vapors .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or cyclopentane-carboxylic acid) .
  • Formulation : Lyophilize the compound as a sodium salt to enhance shelf life if aqueous solubility is critical .

Q. How does this compound compare to its structural analogs in enzyme inhibition assays?

Methodological Answer:

  • Case Study : Replace the cyclopentane ring with cyclopropane (e.g., (1R,2R)-Boc-amino-cyclopropanecarboxylic acid) to assess rigidity’s impact on binding affinity. Fluorescence polarization assays can quantify Ki values .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., difluoromethyl) to modulate pKa of the carboxylic acid, altering interactions with catalytic residues .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate structural modifications with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.